Aminopeptidase Inhibition: L-Leucinol (Ki=17 μM) vs. Inactive D-Enantiomer
The (S)-enantiomer of 2-amino-4-methylpentan-1-ol (L-leucinol) acts as a competitive aminopeptidase inhibitor with a Ki value of 17 μM [1]. In stark contrast, its (R)-enantiomer, D-leucinol, is characterized as the inactive isomer and is explicitly marketed as an experimental control [2]. This stereospecificity demonstrates that procurement of the correct enantiomer is non-negotiable for any assay involving aminopeptidase activity.
| Evidence Dimension | Competitive inhibition constant (Ki) for aminopeptidase |
|---|---|
| Target Compound Data | 17 μM (Ki) |
| Comparator Or Baseline | D-Leucinol (CAS: 53448-09-2) : Inactive (no reported inhibition) |
| Quantified Difference | Absolute difference: The L-enantiomer is active, the D-enantiomer is inactive. |
| Conditions | In vitro enzymatic assay; porcine kidney microsomal aminopeptidase. |
Why This Matters
This data dictates the mandatory use of the L-enantiomer hydrochloride for any study on aminopeptidase inhibition; substitution with the D-enantiomer or a racemic mixture will yield null results.
- [1] L-Leucinol ((+)-Leucinol). MedChemExpress. Product Page. URL: https://www.medchemexpress.eu/l-leucinol.html View Source
- [2] D-Leucinol ((-)-Leucinol). MedChemExpress. Product Page. URL: https://www.medchemexpress.eu/d-leucinol.html View Source
